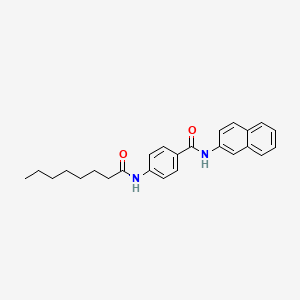![molecular formula C26H19BrFNO6 B15021688 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021688.png)
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes bromine, fluorine, hydroxyl, and methoxy functional groups
Méthodes De Préparation
The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Fluorination: The fluorine atom is incorporated using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The chromeno-pyrrole core is formed through cyclization reactions, often involving condensation of the intermediate compounds under acidic or basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through various organic reactions, such as Suzuki coupling or Heck reaction, to form the desired chromeno-pyrrole structure.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Analyse Des Réactions Chimiques
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies and reaction pathways.
Biological Research: The compound’s biological activity can be studied to understand its interactions with various biological targets, such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can lead to inhibition or activation of the target, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-(2-FURYL)-7-METHYL-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound has a similar chromeno-pyrrole core but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-1,2-DIHYDROCHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound has a different substitution pattern on the chromeno-pyrrole core, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C26H19BrFNO6 |
|---|---|
Poids moléculaire |
540.3 g/mol |
Nom IUPAC |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19BrFNO6/c1-33-16-6-3-13(4-7-16)12-29-22(14-9-18(27)24(31)20(10-14)34-2)21-23(30)17-11-15(28)5-8-19(17)35-25(21)26(29)32/h3-11,22,31H,12H2,1-2H3 |
Clé InChI |
LKNSLAALDWVHSR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C(=C5)Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15021606.png)
![6-(4-methoxyphenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021615.png)

![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B15021623.png)
![N-(3-chloro-4-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021627.png)
![3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15021628.png)

![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021647.png)

![N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide](/img/structure/B15021661.png)
![6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15021662.png)

![3-{2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one](/img/structure/B15021673.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15021681.png)
